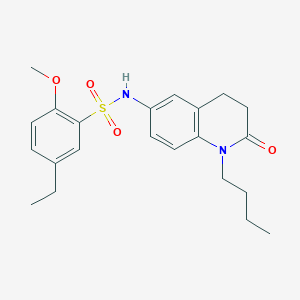

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core fused with a substituted benzene sulfonamide group. Its molecular structure includes a butyl chain at the N1 position of the tetrahydroquinolinone ring, an ethyl substituent at the 5-position of the benzene ring, and a methoxy group at the 2-position. This compound’s design combines structural motifs associated with bioactivity in medicinal chemistry, such as sulfonamide-based enzyme inhibition and quinolinone-derived pharmacokinetic stability .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-4-6-13-24-19-10-9-18(15-17(19)8-12-22(24)25)23-29(26,27)21-14-16(5-2)7-11-20(21)28-3/h7,9-11,14-15,23H,4-6,8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQZZVMDFBSEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 410.52 g/mol. The compound features a complex structure that includes both a sulfonamide group and a quinoline moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 410.52 g/mol |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation. For instance:

- COX Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, which plays a crucial role in inflammation and pain signaling . The inhibition of COX enzymes can lead to reduced prostaglandin synthesis, alleviating inflammatory responses.

- Antitumor Activity : The compound may also exhibit anticancer properties by interfering with DNA replication processes in cancer cells. This mechanism could lead to apoptosis (programmed cell death) in malignant cells.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For example:

- Cell Line Testing : A study involving breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo experiments using animal models have further elucidated the biological effects of this compound:

- Anti-inflammatory Effects : In a rat model of inflammation, administration of the compound resulted in decreased paw edema compared to control groups treated with saline solutions. This effect indicates its potential utility in treating inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Cardiovascular Effects : Research on sulfonamide derivatives has indicated potential benefits in managing cardiovascular conditions by modulating perfusion pressure and coronary resistance . These findings suggest that this compound may also possess cardiovascular protective properties.

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression and inflammation. Molecular docking simulations indicate high affinity for COX enzymes and other relevant targets .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it suitable for developing new compounds with desired properties.

Biology

This compound has been investigated for its biological activities, particularly as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.

Medicine

This compound has shown promise in medicinal chemistry. Studies have explored its potential therapeutic effects against various diseases, including cancer and infections. Its mechanism of action may involve inhibition of target enzymes or receptors that play critical roles in disease progression.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that it may inhibit cancer cell proliferation through apoptosis induction. Further research is needed to elucidate the specific molecular targets involved.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed its potential to inhibit specific kinases involved in signaling pathways related to cancer and inflammation. This inhibition could lead to novel therapeutic strategies targeting these diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three primary analogs (Table 1):

Table 1: Comparative Analysis of Structural and Functional Attributes

Structural and Functional Insights

Alkyl Chain Length (N1 Position):

- The butyl substituent in the target compound balances lipophilicity and metabolic stability compared to shorter (propyl) or longer (pentyl) chains. Propyl analogs exhibit improved hepatic stability, while pentyl derivatives suffer from solubility limitations and toxicity .

Methyl or dimethyl substituents in analogs reduce steric hindrance but may compromise selectivity .

Core Heterocycle Modifications: Tetrahydroquinolinone vs. dihydroquinolinone cores: The fully saturated tetrahydroquinolinone in the target compound confers conformational rigidity, which may improve target engagement compared to dihydroquinolinone derivatives. However, this rigidity correlates with reduced solubility in polar solvents .

Sulfonamide Pharmacophore:

- The sulfonamide group is critical for hydrogen-bond interactions with enzymatic targets. Modifications to its position (e.g., 4-methyl in Propyl analog) alter binding kinetics but may reduce potency against kinases .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis involves multi-step routes, including Suzuki coupling for the benzene ring and reductive amination for the tetrahydroquinolinone core. Yield optimization (∼45%) remains challenging compared to simpler analogs like the dihydroquinolinone derivative (yield ∼72%) .

- Computational Predictions: Molecular docking studies suggest stronger binding to Aurora kinase A compared to JAK2, though experimental validation is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.